2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate
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Overview
Description
2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Sulfamoylphenoxy Intermediate: This step involves the reaction of 4-aminophenol with sulfamoyl chloride in the presence of a base such as triethylamine to form 4-sulfamoylphenol.
Etherification: The 4-sulfamoylphenol is then reacted with 2-chloroethyl pyridine-3-carboxylate under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and pyridine groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Oxidation: Oxidized derivatives of the sulfamoyl or pyridine groups.
Reduction: Reduced forms of the sulfamoyl or pyridine groups.
Hydrolysis: Carboxylic acid and alcohol derivatives.
Scientific Research Applications
2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the chloropyridine moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Sulfamoylphenoxy)ethyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
2-(4-Sulfamoylphenoxy)ethyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Sulfamoylphenoxy)ethyl 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-sulfamoylphenoxy)ethyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c15-13-12(2-1-7-17-13)14(18)22-9-8-21-10-3-5-11(6-4-10)23(16,19)20/h1-7H,8-9H2,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSSSWOUMIFBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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